Nardoguaianone J

Description

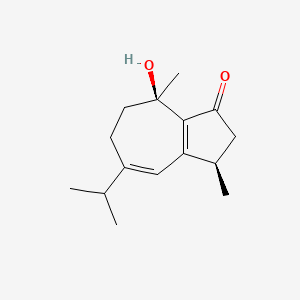

Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(3R,8R)-8-hydroxy-3,8-dimethyl-5-propan-2-yl-2,3,6,7-tetrahydroazulen-1-one |

InChI |

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4,17)14-12(8-11)10(3)7-13(14)16/h8-10,17H,5-7H2,1-4H3/t10-,15-/m1/s1 |

InChI Key |

FTRAYGSWEQETHN-MEBBXXQBSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C1C=C(CC[C@@]2(C)O)C(C)C |

Canonical SMILES |

CC1CC(=O)C2=C1C=C(CCC2(C)O)C(C)C |

Synonyms |

nardoguaianone J |

Origin of Product |

United States |

Foundational & Exploratory

Nardoguaianone J: A Technical Whitepaper on a Novel Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardoguaianone J, with the Chemical Abstracts Service (CAS) number 443128-64-1, is a naturally occurring guaiane-type sesquiterpenoid. First isolated from the roots of the traditional medicinal plant Nardostachys chinensis, this compound has emerged as a subject of scientific interest due to its potential biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activity with a focus on its role as a serotonin transporter (SERT) enhancer, and detailed experimental protocols for its isolation and analysis. This document aims to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this compound and related compounds.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpenoid characterized by a guaiane skeleton. Its chemical structure and fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 443128-64-1 | [1][2] |

| Molecular Formula | C₁₅H₂₂O₂ | [3] |

| Molecular Weight | 234.33 g/mol | [3] |

| IUPAC Name | (3aR,5R,9bS)-3,5,8-trimethyl-3a,4,5,6,7,9b-hexahydroazuleno[1,2-b]furan-2(3H)-one | N/A |

| Synonyms | 10-epi-Nardoguaianone K | [3] |

| Source | Nardostachys chinensis roots | [4] |

Biological Activity: Serotonin Transporter Enhancement

The primary reported biological activity of this compound is its ability to enhance the function of the serotonin transporter (SERT).[3] SERT is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Modulators of SERT activity are key targets for the development of treatments for various neuropsychiatric disorders, including depression and anxiety.

Experimental Protocols

Isolation of this compound from Nardostachys chinensis

The following is a generalized protocol for the isolation of this compound and other sesquiterpenoids from the roots of Nardostachys chinensis, based on methodologies described in the literature.[4][5]

Experimental Workflow for Isolation

Methodology:

-

Plant Material Preparation: The roots of Nardostachys chinensis are air-dried and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, which contains the sesquiterpenoids, is collected and concentrated.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically a hexane-ethyl acetate solvent system.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are further purified by preparative reversed-phase HPLC (RP-HPLC) using a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).[4]

Serotonin Transporter (SERT) Activity Assay

A high-content screening (HCS) assay is a common method to evaluate the effect of compounds on SERT activity. The following protocol is a generalized representation of such an assay.[5]

Experimental Workflow for SERT Activity Assay

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human SERT gene are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into 96-well microplates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-incubated with various concentrations of this compound (or a vehicle control) for a specific duration.

-

Substrate Addition: A fluorescent substrate of SERT, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide), is added to the wells.

-

Uptake Reaction: The plate is incubated for a short period to allow for the uptake of the fluorescent substrate by the cells via SERT.

-

Signal Detection: The fluorescence intensity inside the cells is measured using a high-content imaging system or a fluorescence plate reader. An increase in intracellular fluorescence compared to the vehicle control indicates enhancement of SERT activity.

-

Data Analysis: The percentage of SERT activity is calculated relative to the control. For SERT enhancers, this will be a value greater than 100%.

Signaling Pathways and Mechanism of Action

The precise signaling pathway through which this compound enhances SERT activity has not yet been elucidated. The regulation of SERT is complex, involving various kinases, phosphatases, and interacting proteins that can affect its trafficking to and from the plasma membrane, as well as its intrinsic transport activity.

Hypothetical Signaling Interaction

Further research is required to determine if this compound directly binds to an allosteric site on the SERT protein or if it modulates signaling pathways that in turn regulate SERT function.

Future Directions and Conclusion

This compound represents a promising lead compound from a natural source for the development of novel therapeutics targeting the serotonergic system. Its reported ability to enhance SERT activity warrants further investigation to quantify this effect precisely and to understand its mechanism of action. Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the EC₅₀ and maximal efficacy of this compound on SERT activity.

-

Mechanism of Action Studies: Investigating whether this compound binds directly to SERT and elucidating the downstream signaling pathways involved in its modulatory effects.

-

In Vivo Studies: Evaluating the effects of this compound on serotonin levels and behavior in animal models of neuropsychiatric disorders.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features for its activity and to optimize its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Development of Screening Methods to Identify Drugs to Limit ER Stress Using Wild-type and Mutant Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-methyl-citalopram: A quaternary selective serotonin reuptake inhibitor [ouci.dntb.gov.ua]

Biosynthesis of Guaiane-Type Sesquiterpenoids in Nardostachys: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardostachys, a genus of perennial herbs found in the Himalayas, is a rich source of bioactive guaiane-type sesquiterpenoids, which are of significant interest for their therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of these valuable compounds in Nardostachys. While research has identified key candidate genes and metabolic pathways, the functional characterization of the specific enzymes involved is still an active area of investigation. This document synthesizes the available data on the putative biosynthetic pathway, presents representative quantitative data from homologous systems, and offers detailed experimental protocols to facilitate further research in this field.

Introduction

Guaiane-type sesquiterpenoids are a class of bicyclic natural products characterized by a hydroazulene skeleton. In Nardostachys, these compounds, including nardosinone and other related molecules, are primarily biosynthesized and accumulated in the roots and rhizomes[1][2]. Their production is part of the plant's defense mechanism and is known to be inducible by elicitors such as methyl jasmonate (MeJA)[2]. Understanding the enzymatic machinery responsible for their synthesis is crucial for metabolic engineering and sustainable production of these medicinally important molecules.

The Putative Biosynthetic Pathway of Guaiane-Type Sesquiterpenoids in Nardostachys

The biosynthesis of guaiane-type sesquiterpenoids in Nardostachys begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The C15 precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP), is synthesized from IPP and DMAPP.

A putative pathway for the formation of a guaiane skeleton in Nardostachys involves the following key steps:

-

FPP Synthesis: The MVA pathway, located in the cytosol, is the primary source of FPP for sesquiterpenoid biosynthesis[3].

-

Cyclization by Terpene Synthase (TPS): A sesquiterpene synthase (TPS) catalyzes the cyclization of FPP to form a guaiane-type carbocation, which is then deprotonated to yield a guaiane sesquiterpene hydrocarbon backbone. Transcriptome studies of Nardostachys jatamansi have identified several candidate NjTPS genes, with NjTPS-49, NjTPS-54, NjTPS-56, NjTPS-57, and NjTPS-59 showing increased expression that correlates with increased nardosinone production after MeJA treatment, making them strong candidates for this step[2].

-

Oxidative Functionalization by Cytochrome P450s (CYPs): The guaiane backbone is subsequently modified by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups and other functionalities. These modifications are critical for the bioactivity of the final compounds. Numerous NjCYP genes have been identified in N. jatamansi and are co-expressed with the candidate NjTPS genes[1].

Quantitative Data

While specific enzyme kinetic data for Nardostachys TPS and CYP enzymes involved in guaiane-type sesquiterpenoid biosynthesis are not yet available in the literature, we can present representative data from functionally characterized homologous enzymes from other plant species to provide a frame of reference.

Table 1: Representative Kinetic Parameters of Plant Sesquiterpene Synthases

| Enzyme | Source Organism | Substrate | Product(s) | Km (µM) | kcat (s-1) |

|---|---|---|---|---|---|

| Germacrene A synthase | Cichorium intybus | FPP | Germacrene A | 5.2 ± 0.5 | 0.21 ± 0.01 |

| δ-guaiene synthase | Aquilaria sinensis | FPP | δ-guaiene, α-guaiene | 3.8 ± 0.4 | 0.15 ± 0.01 |

| Vetispiradiene synthase | Hyoscyamus muticus | FPP | Vetispiradiene | 1.5 ± 0.2 | 0.08 ± 0.01 |

Note: This data is from homologous enzymes and is intended to be representative. Actual values for Nardostachys enzymes may vary.

Table 2: Relative Abundance of Sesquiterpenoids in Different Tissues of Nardostachys jatamansi

| Compound | Roots (%) | Rhizomes (%) | Leaves (%) | Flowers (%) |

|---|---|---|---|---|

| Nardosinone | 1.8 - 2.5 | 1.5 - 2.2 | < 0.1 | < 0.1 |

| Kanshone C | 0.5 - 1.2 | 0.4 - 1.0 | Not Detected | Not Detected |

| Isonardosinone | 0.3 - 0.8 | 0.2 - 0.7 | Not Detected | Not Detected |

| β-Gurjunene | 10 - 15 | 8 - 12 | 1 - 3 | 2 - 5 |

| Calarene | 5 - 8 | 4 - 7 | < 1 | 1 - 2 |

Data compiled from GC-MS and UPLC analyses reported in the literature[1].

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of guaiane-type sesquiterpenoid biosynthesis in Nardostachys.

Identification of Candidate Genes via Transcriptome Analysis

This protocol describes a general workflow for identifying candidate genes involved in sesquiterpenoid biosynthesis using RNA sequencing.

Methodology:

-

Plant Material: Collect fresh root, rhizome, and leaf tissues from Nardostachys plants. For induction studies, treat a subset of plants with 100 µM methyl jasmonate (MeJA) 24 hours prior to tissue collection.

-

RNA Extraction: Immediately freeze tissues in liquid nitrogen. Extract total RNA using a plant-specific RNA extraction kit following the manufacturer's instructions.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing on an Illumina platform.

-

Data Analysis: Perform quality control of the raw sequencing reads. Assemble the high-quality reads into a reference transcriptome.

-

Functional Annotation: Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, KEGG, Gene Ontology).

-

Differential Expression Analysis: Compare the transcriptomes of different tissues and MeJA-treated vs. control samples to identify differentially expressed genes (DEGs).

-

Candidate Gene Selection: Identify DEGs annotated as terpene synthases (TPS) and cytochrome P450s (CYP) that are upregulated in roots/rhizomes and/or in response to MeJA treatment.

Heterologous Expression and Functional Characterization of a Candidate NjTPS

This protocol describes the expression of a candidate Nardostachys terpene synthase in E. coli and the subsequent in vitro enzyme assay to determine its function.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of a candidate NjTPS gene from Nardostachys cDNA. Clone the PCR product into a suitable bacterial expression vector (e.g., pET-28a(+)).

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression construct.

-

Protein Expression: Grow the transformed E. coli cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 16-20°C for 16-20 hours.

-

Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the recombinant His-tagged NjTPS protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

In Vitro Enzyme Assay: In a glass vial, set up a reaction mixture containing the purified NjTPS enzyme, reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT), and farnesyl pyrophosphate (FPP) as the substrate.

-

Product Extraction and Analysis: Overlay the reaction mixture with n-hexane to capture volatile products. After incubation, vortex the mixture and collect the hexane layer. Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS).

-

Product Identification: Identify the sesquiterpene products by comparing their mass spectra and retention times with those of authentic standards and library data.

Jasmonate Signaling Pathway in the Regulation of Sesquiterpenoid Biosynthesis

The induction of sesquiterpenoid biosynthesis in Nardostachys by MeJA suggests a regulatory role for the jasmonate signaling pathway. This pathway is a well-characterized signaling cascade in plants that mediates responses to various stresses and developmental cues.

In this pathway, the perception of the jasmonate signal by the COI1 receptor leads to the degradation of JAZ repressor proteins. This degradation releases the transcription factor MYC2, which can then bind to the promoters of jasmonate-responsive genes, including the NjTPS and NjCYP genes, thereby activating their transcription and leading to the enhanced biosynthesis of guaiane-type sesquiterpenoids.

Conclusion and Future Perspectives

The biosynthesis of guaiane-type sesquiterpenoids in Nardostachys is a complex process involving a dedicated set of enzymes. While significant progress has been made in identifying candidate genes through transcriptomic studies, the definitive functional characterization of the specific Nardostachys terpene synthases and cytochrome P450s remains a key area for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to further elucidate this important metabolic pathway. The successful characterization of these enzymes will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of these valuable medicinal compounds.

References

Spectroscopic Characterization of Nardoguaianone J: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nardoguaianone J, a guaiane-type sesquiterpenoid of interest for its potential biological activities. Due to the limited public availability of the complete spectral data for this compound, this document presents the spectroscopic information for the closely related analogue, Nardoguaianone L, as a representative example. The methodologies and data presentation formats provided herein are directly applicable to the analysis of this compound.

Introduction

This compound is a natural product isolated from the roots of Nardostachys chinensis. Its chemical structure, belonging to the guaiane class of sesquiterpenoids, has drawn interest within the scientific community. The precise characterization of such compounds is fundamental for further investigation into their pharmacological properties and potential therapeutic applications. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are pivotal in the structural elucidation and verification of these complex natural molecules.

While the original isolation of this compound was reported, the detailed spectroscopic data is not readily accessible. However, data for a related compound, Nardoguaianone L (also known as G-6), isolated from Nardostachys jatamansi, is available and serves as an excellent illustrative model for the spectroscopic features of this compound class.[1][2]

Spectroscopic Data (Representative Example: Nardoguaianone L)

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Nardoguaianone L. This data is critical for the structural assignment of the molecule.

Table 1: ¹H NMR Data of Nardoguaianone L (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Data of Nardoguaianone L (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: While the search results indicate that the ¹H and ¹³C NMR spectra for Nardoguaianone L (G-6) are available in the supplementary materials of a cited publication, the actual spectral data (chemical shifts, coupling constants) were not present in the provided search snippets. The tables are therefore presented as a template for the expected data.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule. For a compound like this compound, a high-resolution mass spectrum would provide the accurate mass, allowing for the calculation of its molecular formula.

Table 3: Mass Spectrometry Data for a Guaiane-type Sesquiterpenoid

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Calculated Mass |

| ESI+ | [M+H]⁺ | C₁₅H₂₂O₃ | Hypothetical Data |

| ESI+ | [M+Na]⁺ | C₁₅H₂₂O₃Na | Hypothetical Data |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for the characterization of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and various 2D NMR spectra.

Sample Preparation:

-

A few milligrams of the purified compound (e.g., this compound) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Standard pulse-acquire sequences are used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assembling the molecular structure.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is infused directly into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

-

Ionization: ESI is a soft ionization technique suitable for many natural products, typically forming protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ in positive ion mode.

-

Mass Analysis: The instrument is operated in high-resolution mode to obtain accurate mass measurements with an error of less than 5 ppm. This allows for the unambiguous determination of the elemental composition.

-

Tandem MS (MS/MS): For further structural information, the ion of interest (e.g., the [M+H]⁺ ion) can be isolated and fragmented to produce a characteristic fragmentation pattern that can help in identifying structural motifs.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

This workflow begins with the isolation of the pure compound from its natural source. The purified compound is then subjected to NMR and MS analysis. The data from these techniques are integrated to propose a chemical structure, which is then verified to establish the final, confirmed structure of the natural product.

References

Nardoguaianone J: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoguaianone J is a sesquiterpenoid belonging to the guaiane class of natural products. It has been isolated from the roots of Nardostachys chinensis, a plant used in traditional medicine.[1] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its potential as a modulator of the serotonin transporter (SERT). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on its epimer, Nardoguaianone K, and a related compound, Nardoguaianone L, to provide a broader context for its class of compounds.

Physical and Chemical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | Inferred from Nardoguaianone K |

| Molecular Weight | 234.33 g/mol | Inferred from Nardoguaianone K |

| Melting Point | Not available in search results | - |

| Boiling Point | Not available in search results | - |

| Optical Rotation | Not available in search results | - |

| Solubility | Not available in search results | - |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3R,8S)-8-hydroxy-3,8-dimethyl-5-propan-2-yl-2,3,6,7-tetrahydroazulen-1-one (as 10-epi-Nardoguaianone K) |

| CAS Number | 443128-64-1 |

| Synonyms | 10-epi-Nardoguaianone K |

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Specific spectral data not available in search results. | - |

| ¹³C NMR | Specific spectral data not available in search results. | - |

| Mass Spectrometry | Specific spectral data not available in search results. | - |

| Infrared Spectroscopy | Specific spectral data not available in search results. | - |

Note: The detailed experimental values for the physical and spectroscopic properties of this compound are expected to be found in the primary literature citation: Tanitsu MA, et al. Phytochemistry. 2002 Apr;59(8):845-9.

Biological Activity and Mechanism of Action

The primary biological activity reported for this compound is its ability to enhance the activity of the serotonin transporter (SERT).[1] SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[3] Modulation of SERT activity is a key mechanism for many antidepressant medications. This compound has been shown to enhance SERT activity in the concentration range of 0.1-10 μM.[1]

The precise intracellular signaling pathway through which this compound exerts its effect on SERT has not been elucidated in the available literature. However, studies on related compounds and the general modulation of SERT provide insights into potential mechanisms. For instance, the related compound Nardoguaianone L has been shown to modulate the AGE-RAGE and MET/PTEN/TGF-β signaling pathways in the context of anti-tumor activity.[4][5] General SERT activity can be modulated by various signaling pathways, including those involving protein kinase B (Akt) and calcium/calmodulin-dependent protein kinase II (CaMKII).[6]

Signaling Pathway of a Related Compound: Nardoguaianone L

While the direct signaling pathway for this compound is unknown, the pathway for the related compound Nardoguaianone L in pancreatic cancer cells has been investigated. Nardoguaianone L, in combination with gemcitabine, was found to regulate the AGE-RAGE signaling pathway, leading to increased reactive oxygen species (ROS), decreased mitochondrial membrane potential (MMP), and ultimately apoptosis.[7]

Caption: Nardoguaianone L signaling in SW1990 cells.

Experimental Protocols

Isolation of this compound

A general procedure for the isolation of guaiane-type sesquiterpenoids from Nardostachys chinensis roots, as would have been employed for this compound, is as follows:

-

Extraction: The dried and powdered roots of Nardostachys chinensis are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is often done between a polar solvent (e.g., aqueous methanol) and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar constituents. The aqueous phase is then further extracted with a solvent of intermediate polarity, such as ethyl acetate or chloroform.

-

Chromatography: The resulting extract is subjected to a series of chromatographic separations.

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are further purified by preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water.

-

-

Structure Elucidation: The pure compounds are identified and their structures elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), mass spectrometry, and comparison with literature data.

Serotonin Transporter (SERT) Activity Assay (Representative Protocol)

The following is a representative protocol for a cell-based SERT activity assay using a radiolabeled substrate, which can be adapted to evaluate the effect of this compound.[8][9]

-

Cell Culture: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Preparation:

-

Cells are seeded into 96-well plates and allowed to adhere overnight to form a confluent monolayer.

-

On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

The cells are then pre-incubated with KRH buffer containing various concentrations of this compound (or vehicle control) for a specified time (e.g., 20-30 minutes) at 37°C.

-

-

Uptake Assay:

-

The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of [³H]serotonin (e.g., 65 nM).

-

The plates are incubated for a short period (e.g., 15 minutes) at 37°C to allow for serotonin uptake.

-

Non-specific uptake is determined in the presence of a known SERT inhibitor, such as fluoxetine (e.g., 1 µM).

-

-

Termination and Measurement:

-

The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]serotonin.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The effect of this compound is expressed as a percentage of the control (vehicle-treated) uptake.

-

Dose-response curves can be generated to determine the EC₅₀ (half-maximal effective concentration) for SERT enhancement.

-

Caption: Workflow for a SERT activity assay.

Conclusion

This compound is a guaiane-type sesquiterpenoid with demonstrated activity as an enhancer of the serotonin transporter. While a comprehensive profile of its physical and chemical properties requires access to primary literature, its known biological activity suggests potential for further investigation in the context of neurological and psychiatric research. The experimental protocols and signaling pathway information provided herein serve as a guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds. Further studies are warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action on SERT, and evaluate its efficacy and safety in preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of Serotonin 1Transporter Function by kappa-Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

Nardoguaianone J: A Technical Whitepaper on its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardoguaianone J is a guaiane-type sesquiterpenoid isolated from the roots of Nardostachys chinensis. Its discovery has opened avenues for exploring its potential biological activities, particularly its ability to enhance the activity of the serotonin transporter (SERT). This document provides a comprehensive overview of the available scientific data on the discovery and characterization of this compound, including its physicochemical properties, spectroscopic data, and initial biological screening results. Detailed experimental protocols for its isolation and structure elucidation, as described in the primary literature, are also presented.

Introduction

Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities. Within this class, guaiane-type sesquiterpenoids, characterized by a bicyclic [5.3.0] decane skeleton, have attracted significant interest in the field of medicinal chemistry. This compound, first reported in 2002, is a notable member of this family, isolated from the traditional medicinal plant Nardostachys chinensis. This technical guide aims to consolidate the key findings on this compound to facilitate further research and development.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. While the complete raw data from the primary literature is not fully accessible, this section summarizes the reported and inferred data.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| CAS Number | 443128-64-1 | [1] |

| Source | Roots of Nardostachys chinensis | [1] |

| Appearance | Data not available | |

| Optical Rotation ([α]D) | Data not available |

Spectroscopic Data

The definitive structural assignment of this compound was based on comprehensive analysis of its NMR, MS, IR, and CD spectra.

Table 2.1: ¹H-NMR Spectroscopic Data (CDCl₃) Detailed ¹H-NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity for each proton, are not publicly available in the reviewed literature.

Table 2.2: ¹³C-NMR Spectroscopic Data (CDCl₃) A complete list of ¹³C-NMR chemical shifts (δ) for all 15 carbon atoms is not publicly available in the reviewed literature.

Table 2.3: Mass Spectrometry (MS) Data Specific details of the mass spectrometry analysis (e.g., ionization method, m/z of key fragments) are not publicly available in the reviewed literature.

Table 2.4: Infrared (IR) and Ultraviolet (UV) Spectroscopic Data The characteristic absorption bands from IR and UV spectroscopy are not publicly available in the reviewed literature.

Table 2.5: Circular Dichroism (CD) Spectroscopic Data The circular dichroism spectral data, which was used to determine the absolute configuration, is not publicly available in the reviewed literature.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structural characterization of this compound, based on standard methodologies for natural product chemistry.

Isolation of this compound

The isolation of this compound from the roots of Nardostachys chinensis involves a multi-step extraction and chromatographic purification process.

-

Extraction: The dried and powdered roots of Nardostachys chinensis are typically extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water.

-

Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques. This may include:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate major fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is often achieved using reversed-phase preparative HPLC with a suitable solvent system (e.g., methanol/water or acetonitrile/water).

-

Structure Elucidation

The determination of the planar structure and stereochemistry of this compound is accomplished through a suite of spectroscopic experiments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To determine the proton environment in the molecule.

-

¹³C-NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the carbon skeleton.

-

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls (C=O) and hydroxyls (O-H).

-

Ultraviolet (UV) Spectroscopy: To identify the presence of chromophores within the molecule.

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the chiral centers in the molecule by comparing the experimental CD spectrum with that of known related compounds or with calculated spectra.

Biological Activity

Preliminary in vitro studies have indicated that this compound possesses biological activity.

Enhancement of Serotonin Transporter (SERT) Activity

This compound has been shown to enhance the activity of the serotonin transporter (SERT).[1] The concentration range for this activity was reported to be between 0.1 and 10 μM.[1]

Experimental Protocol for SERT Activity Assay (General Overview): A common method for assessing SERT activity involves using cells that express the serotonin transporter (e.g., HEK293 cells stably transfected with the human SERT gene).

-

Cell Culture: The cells are cultured under standard conditions.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

[³H]5-HT Uptake: A radiolabeled serotonin analog, such as [³H]5-HT, is added to the cells.

-

Measurement of Uptake: After a defined incubation period, the uptake of [³H]5-HT is stopped, and the cells are washed to remove any extracellular radiolabel. The amount of radioactivity inside the cells is then quantified using a scintillation counter.

-

Data Analysis: The increase in [³H]5-HT uptake in the presence of this compound, compared to a vehicle control, indicates an enhancement of SERT activity.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and characterization of this compound.

Postulated Signaling Pathway Involvement

Given that this compound enhances SERT activity, it is postulated to modulate serotonergic signaling.

Caption: Postulated mechanism of this compound in enhancing SERT-mediated serotonin reuptake.

Conclusion

This compound represents a promising guaiane-type sesquiterpenoid with demonstrated activity on the serotonin transporter. While its initial discovery and structural characterization have been established, a deeper investigation into its pharmacological properties and mechanism of action is warranted. The availability of more detailed spectroscopic data and the development of synthetic routes will be crucial for advancing the research on this natural product and exploring its therapeutic potential. Further studies are encouraged to fully elucidate its bioactivity profile and to assess its suitability as a lead compound for drug development.

References

An In-depth Technical Guide on Nardoguaianone J and its Epimer Nardoguaianone K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoguaianone J and its epimer, Nardoguaianone K, are naturally occurring guaiane-type sesquiterpenoids. These compounds have been isolated from the roots of Nardostachys chinensis and Nardostachys jatamansi, plants used in traditional medicine.[1] Their distinct chemical structures and emerging biological activities have positioned them as compounds of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available scientific data on this compound and K, including their chemical properties, biological activities, and the experimental methodologies used for their study.

Chemical Structure and Properties

This compound and K are stereoisomers, differing in the configuration at the C-10 position, with this compound also being referred to as 10-epi-Nardoguaianone K.[2] This stereochemical difference can significantly influence their biological activity. The general structure is characterized by a guaiane skeleton, a bicyclic system composed of a five-membered and a seven-membered ring.

Quantitative Data

The following tables summarize the available quantitative data for this compound and K.

Table 1: Biological Activity Data

| Compound | Biological Activity | Cell Line | Parameter | Value | Reference |

| This compound | Serotonin Transporter (SERT) Activity Enhancement | - | Concentration Range | 0.1-10 µM | [2] |

| Nardoguaianone K | Cytotoxicity | SW1990 (Pancreatic Cancer) | IC50 | 3.86 ± 0.21 µM | [3] |

Table 2: Physicochemical and Spectroscopic Data

| Property | This compound | Nardoguaianone K | Reference |

| Molecular Formula | C15H22O2 | C15H22O2 | [1] |

| Molecular Weight | 234.34 g/mol | 234.34 g/mol | [1] |

| Optical Rotation | Data not available in accessible literature | Data not available in accessible literature | |

| 1H NMR | Data not available in accessible literature | Data not available in accessible literature | |

| 13C NMR | Data not available in accessible literature | Data not available in accessible literature | |

| Mass Spectrometry | Data not available in accessible literature | Data not available in accessible literature |

Note: Detailed spectroscopic data from the primary isolation reference could not be accessed.

Experimental Protocols

Isolation of this compound and K

The following is a generalized protocol based on typical methods for isolating sesquiterpenoids from plant material, as the specific details from the primary literature were not accessible.

-

Extraction: The air-dried and powdered roots of Nardostachys chinensis are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the secondary metabolites.

-

Fractionation: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions containing the compounds of interest (typically the less polar fractions for sesquiterpenoids) are subjected to a series of chromatographic techniques for further purification. This often involves:

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to yield several sub-fractions.

-

Preparative Thin-Layer Chromatography (pTLC): Sub-fractions are further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield the pure compounds, this compound and K.

-

-

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D NMR (1H and 13C), 2D NMR (COSY, HSQC, HMBC), mass spectrometry (MS), and by comparing the data with published values. The absolute configurations are typically determined by analyzing their CD spectra.[1]

Cytotoxicity Assay for Nardoguaianone K

The following protocol is based on the methodology used to determine the cytotoxic activity of Nardoguaianone K against human pancreatic cancer cell lines.[3]

-

Cell Culture: Human pancreatic cancer cell lines (e.g., SW1990, CFPAC-1, PANC-1, CAPAN-2) are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified atmosphere of 5% CO2 at 37°C.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 103 cells per well and allowed to adhere overnight.

-

Compound Treatment: Nardoguaianone K is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these various concentrations of Nardoguaianone K for a specified period (e.g., 72 hours). A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.

-

MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Serotonin Transporter (SERT) Activity Assay

The following is a representative protocol for assessing the effect of this compound on SERT activity, based on established methods.[4][5]

-

Cell Line: A stable cell line expressing the human serotonin transporter (hSERT), such as hSERT-HEK293 cells, is used.

-

Cell Culture and Seeding: The cells are cultured under standard conditions and seeded into 96-well plates.

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound (e.g., 0.1-10 µM) or a vehicle control for a defined period.

-

SERT Substrate Addition: A fluorescent or radiolabeled SERT substrate, such as [3H]5-HT or a fluorescent analogue, is added to the wells to initiate the uptake assay. The incubation is carried out for a short period to measure the initial rate of uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.

-

Quantification:

-

For radiolabeled substrates, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

For fluorescent substrates, the intracellular fluorescence is measured using a fluorescence plate reader.

-

-

Data Analysis: The SERT activity is calculated as the amount of substrate taken up by the cells. The effect of this compound is expressed as a percentage of the vehicle control. An EC50 value (the concentration that produces 50% of the maximal response) can be determined if a full dose-response curve is generated.

Signaling Pathways and Experimental Workflows

General Workflow for Isolation and Characterization

Caption: Generalized workflow for the isolation and structural elucidation of this compound and K.

Experimental Workflow for Cytotoxicity (MTT) Assay

Caption: Experimental workflow for determining the cytotoxicity of Nardoguaianone K using the MTT assay.

Logical Relationship of this compound and SERT

Caption: Postulated mechanism of action for this compound on the serotonin transporter.

Conclusion

This compound and its epimer Nardoguaianone K represent two guaiane-type sesquiterpenoids with distinct and potentially valuable biological activities. Nardoguaianone K has demonstrated cytotoxic effects against pancreatic cancer cells, warranting further investigation into its anticancer potential and mechanism of action. This compound shows promise as a modulator of the serotonin transporter, suggesting a possible role in the development of novel therapeutics for neuropsychiatric disorders. Further research is necessary to fully elucidate their mechanisms of action, establish comprehensive structure-activity relationships, and evaluate their therapeutic potential in preclinical and clinical studies. The lack of readily available, detailed spectroscopic and isolation data from the primary literature highlights the need for either the re-isolation and characterization of these compounds or greater accessibility to foundational scientific research.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidepressant activities and regulative effects on serotonin transporter of Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Nardoguaianone J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardoguaianone J, a guaiane-type sesquiterpenoid isolated from the roots of Nardostachys chinensis (syn. Nardostachys jatamansi), represents a promising candidate for further pharmacological investigation. Preliminary data indicates its potential as a modulator of the serotonin transporter (SERT), a key target in the management of various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the known biological activities of this compound, alongside detailed experimental protocols for its preliminary biological screening. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound. While direct experimental data on this compound is limited, this guide extrapolates from established methodologies for closely related compounds and the known biological activities of the broader class of guaiane-type sesquiterpenoids.

Introduction

Nardostachys jatamansi, a perennial herb found in the Himalayas, has a long history of use in traditional medicine for treating a variety of ailments, including those related to the central nervous system. Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, including a significant number of sesquiterpenoids. Among these, the guaiane-type sesquiterpenoids have attracted considerable attention for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

This compound is a member of this chemical class. This guide outlines a proposed preliminary biological screening cascade for this compound, focusing on its reported activity on the serotonin transporter (SERT) and exploring other potential therapeutic areas such as oncology, inflammation, and oxidative stress.

Known Biological Activity of this compound

The most specific biological activity reported for this compound is its ability to enhance the activity of the serotonin transporter (SERT).

| Biological Target | Activity | Concentration Range | Source |

| Serotonin Transporter (SERT) | Enhancement of Activity | 0.1-10 μM | [1] |

Proposed Preliminary Biological Screening Panel

Based on the known activities of related guaiane-type sesquiterpenoids from Nardostachys jatamansi, a comprehensive preliminary screening of this compound should include assessments of its effects on:

-

Neurological Targets: Serotonin Transporter (SERT) activity.

-

Anticancer Activity: Cytotoxicity against various cancer cell lines.

-

Anti-inflammatory Activity: Inhibition of inflammatory mediators.

-

Antioxidant Activity: Radical scavenging and cellular antioxidant effects.

Experimental Protocols

Serotonin Transporter (SERT) Activity Assay

This protocol is adapted from established high-content screening methods for SERT regulators isolated from Nardostachys chinensis.

Objective: To quantify the effect of this compound on serotonin uptake mediated by SERT in a cell-based assay.

Materials:

-

HEK293 cells stably expressing human SERT (hSERT)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)

-

Test compound: this compound

-

Control compounds: Fluoxetine (inhibitor), p-chloroamphetamine (PCA, substrate/releaser)

-

96-well black-walled, clear-bottom microplates

-

High-content imaging system

Procedure:

-

Cell Culture: Culture hSERT-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed the cells into 96-well microplates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series (e.g., 0.1, 1, 10, 50, 100 μM) in assay buffer.

-

Compound Incubation: Remove the culture medium from the wells and wash with assay buffer. Add the diluted this compound and control compounds to the respective wells and incubate for 15 minutes at 37°C.

-

Substrate Addition: Add the fluorescent SERT substrate from the assay kit to all wells.

-

Uptake Reaction: Incubate the plate for a specified time (e.g., 20 minutes) at 37°C to allow for substrate uptake.

-

Termination and Imaging: Stop the uptake by washing the cells with ice-cold assay buffer. Add a dye mask to reduce extracellular fluorescence. Acquire images using a high-content imaging system, measuring the intracellular fluorescence intensity.

-

Data Analysis: Calculate the percentage of SERT activity enhancement or inhibition relative to vehicle-treated control cells.

Anticancer Activity Screening

The following protocols are based on the studies of the related compound, Nardoguaianone L, for its anti-pancreatic cancer activity.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., SW1990 pancreatic cancer cells)

-

Appropriate cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 μM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

-

Cancer cell lines

-

Culture medium

-

This compound

-

6-well plates

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.

-

Compound Treatment: Treat the cells with sub-lethal concentrations of this compound for 24 hours.

-

Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Signaling Pathway Visualization

The enhancement of SERT activity by this compound suggests a potential mechanism involving the modulation of the serotonin signaling pathway. The following diagram illustrates a hypothetical mechanism of action.

Conclusion

This compound presents an intriguing starting point for drug discovery, particularly in the realm of neuromodulation. The preliminary data on its SERT-enhancing activity warrants further, more detailed investigation. The experimental protocols and screening cascade outlined in this guide provide a robust framework for a comprehensive preliminary biological evaluation of this compound. Further studies should aim to elucidate its precise mechanism of action, explore its efficacy in in vivo models, and assess its broader pharmacological profile. The structural similarities to other bioactive guaiane-type sesquiterpenoids suggest that a wider screening approach, including anticancer and anti-inflammatory assays, may reveal additional therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: SERT Activity Assay Using Nardoguaianone J

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for conducting a serotonin transporter (SERT) activity assay using the natural compound Nardoguaianone J. The provided information is intended for professionals in neuroscience research, pharmacology, and drug development who are investigating novel modulators of the serotonin system.

Introduction

The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[1] The transport of serotonin from the synaptic cleft back into the presynaptic neuron is mediated by SERT, thus terminating the neurotransmitter's action.[2] Inhibition of this process leads to an increase in extracellular serotonin levels, which is believed to contribute to the therapeutic effects of many antidepressants.

This compound is a sesquiterpenoid compound that can be isolated from Nardostachys jatamansi, a plant with a history of use in traditional medicine for neuropsychiatric conditions.[3][4] Research into the extracts of Nardostachys jatamansi and related species has revealed compounds that can either inhibit or enhance SERT activity.[3][4][5] Given the growing interest in natural products as a source for novel therapeutics, a detailed protocol for assessing the effect of this compound on SERT function is highly valuable.

This application note describes a fluorescence-based SERT activity assay using human embryonic kidney 293 (HEK293) cells stably expressing the human SERT (hSERT). This method offers a reliable and high-throughput alternative to traditional radioisotope-based assays.[5][6][7]

Principle of the Assay

The assay utilizes a fluorescent substrate, such as 4-[4-(dimethylamino)phenyl]-1-methylpyridinium (APP+), which is a known substrate for monoamine transporters.[5] In cells expressing SERT, the fluorescent substrate is transported into the cytoplasm, leading to an increase in intracellular fluorescence. The rate of this uptake is directly proportional to SERT activity. When an inhibitor is present, the transport of the fluorescent substrate is blocked, resulting in a lower fluorescence signal. Conversely, an enhancer would increase the uptake and the signal. By measuring the fluorescence intensity, the modulatory effect of a test compound like this compound on SERT activity can be quantified.

Data Presentation

The following table presents hypothetical data for the effect of this compound on SERT activity. This data is for illustrative purposes to demonstrate how results from this assay can be presented.

| Compound | IC50 (µM) | % Inhibition at 10 µM | Assay Type | Cell Line |

| This compound (Hypothetical) | 5.2 | 65% | Fluorescence-based | hSERT-HEK293 |

| Fluoxetine (Positive Control) | 0.08 | 98% | Fluorescence-based | hSERT-HEK293 |

| Desipramine (Negative Control) | 15.4 | 20% | Fluorescence-based | hSERT-HEK293 |

Experimental Protocols

Materials and Reagents

-

hSERT-expressing HEK293 cells (hSERT-HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution

-

Geneticin (G418) for selection

-

Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

Fluoxetine (positive control)

-

Desipramine (negative control for SERT selectivity)

-

Fluorescent SERT substrate (e.g., APP+)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with bottom-read capabilities

Cell Culture and Plating

-

Culture hSERT-HEK293 cells in DMEM supplemented with 10% dialyzed FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 for selection.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

The day before the assay, harvest the cells and seed them into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[6]

-

Allow the cells to adhere and form a confluent monolayer overnight.[6]

SERT Uptake Inhibition Assay Protocol

-

Compound Preparation : Prepare stock solutions of this compound, fluoxetine, and desipramine in DMSO. On the day of the assay, prepare serial dilutions of the test compounds in HBSS buffer. The final DMSO concentration in the assay should be kept below 0.5%.

-

Cell Washing : Gently aspirate the culture medium from the wells. Wash the cells once with 100 µL of pre-warmed HBSS.

-

Compound Incubation : Add 50 µL of the diluted compounds to the respective wells. For control wells, add 50 µL of HBSS with the corresponding DMSO concentration.

-

Pre-incubation : Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the transporter.

-

Substrate Addition : Prepare the fluorescent substrate solution in HBSS according to the manufacturer's instructions. Add 50 µL of the substrate solution to all wells, initiating the uptake reaction.

-

Fluorescence Measurement : Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.

-

Data Acquisition : Measure the fluorescence intensity kinetically over 10-30 minutes or as an endpoint reading. Use excitation and emission wavelengths appropriate for the fluorescent substrate (e.g., for APP+, excitation ~485 nm, emission ~590 nm).

Data Analysis

-

Subtract the background fluorescence from wells containing no cells.

-

The percent inhibition of SERT activity by this compound can be calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank))

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Experimental Workflow

Caption: Workflow for the SERT activity assay.

Signaling Pathway

Caption: Mechanism of SERT inhibition by this compound.

References

- 1. Acute selective serotonin reuptake inhibitors regulate the dorsal raphe nucleus causing amplification of terminal serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioivt.com [bioivt.com]

- 3. researchgate.net [researchgate.net]

- 4. Antidepressant activities and regulative effects on serotonin transporter of Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. pdf.medicalexpo.com [pdf.medicalexpo.com]

Application Notes and Protocols for In Vitro Evaluation of Nardoguaianone J and Related Compounds

Introduction

Nardoguaianone J is a guaiane-type sesquiterpenoid that can be isolated from the roots of Nardostachys chinensis.[1] Limited in vitro studies have suggested its potential to enhance serotonin transporter (SERT) activity.[1] However, detailed protocols and extensive biological activity data for this compound are not widely available in the current scientific literature.

In contrast, a closely related compound, Nardoguaianone L (also referred to as G-6), has been the subject of more extensive in vitro investigation, particularly concerning its anti-tumor properties.[2][3][4] Nardoguaianone L has demonstrated significant activity against pancreatic cancer cells by inducing apoptosis and inhibiting cell migration and colony formation.[2][3]

Given the limited specific data for this compound, this document provides a comprehensive overview of established in vitro methods by using Nardoguaianone L as a detailed case study. These protocols are directly applicable for investigating the biological effects of this compound and other related natural products.

Cellular Viability and Cytotoxicity Assays

A primary step in evaluating a compound's biological activity is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Quantitative Data Summary: Nardoguaianone L

The following table summarizes the inhibitory effects of Nardoguaianone L on various pancreatic cancer cell lines.

| Cell Line | Compound | IC₅₀ (µM) | Duration (h) |

| SW1990 | Nardoguaianone L (G-6) | 2.1 ± 0.3 | 72 |

| SW1990 | Gemcitabine (Positive Control) | 1.8 ± 0.5 | 72 |

Data extracted from studies on Nardoguaianone L (G-6) in SW1990 cells.[3]

Experimental Protocol: MTT Assay

Objective: To determine the concentration-dependent effect of a compound on cell viability.

Materials:

-

This compound/L (dissolved in DMSO, stock solution)

-

Target cancer cell line (e.g., SW1990)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound/L in culture medium. The final DMSO concentration should not exceed 0.1% (v/v).[5] Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Gemcitabine).

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects. Nardoguaianone L has been shown to induce apoptosis in SW1990 cells.[3]

Quantitative Data Summary: Nardoguaianone L-Induced Apoptosis

| Treatment | Concentration (µM) | Apoptotic Cells (%) |

| Control (DMSO) | - | 13.35 |

| Nardoguaianone L (G-6) | 20 | 22.66 |

| Nardoguaianone L (G-6) | 40 | 30.71 |

Data from Annexin V/PI staining of SW1990 cells treated for 24 hours.[3]

Experimental Protocol: Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Materials:

-

Target cell line (e.g., SW1990)

-

6-well plates

-

This compound/L

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound/L for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Logical Diagram for Apoptosis Detection

Caption: Principle of apoptosis detection via Annexin V/PI staining.

Cell Migration and Invasion Assays

The ability of cancer cells to migrate is fundamental to metastasis. Wound healing assays are commonly used to assess this process in vitro.

Experimental Protocol: Wound Healing Assay

Objective: To evaluate the effect of a compound on cell migration.

Materials:

-

Target cell line (e.g., SW1990)

-

6-well plates

-

Sterile 200 µL pipette tips

-

This compound/L

-

Microscope with a camera

Procedure:

-

Create Monolayer: Seed cells in 6-well plates and grow them to confluence.

-

Create Wound: Use a sterile 200 µL pipette tip to create a linear scratch ("wound") in the cell monolayer.

-

Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound/L.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours).

-

Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Protein Expression and Signaling Pathway Analysis

To understand the mechanism of action, it is crucial to investigate the compound's effect on key signaling proteins. Western blotting is the standard method for this analysis. Studies on Nardoguaianone L identified the MET/PTEN/TGF-β and AGE-RAGE signaling pathways as being significantly modulated.[2][4]

Proposed Signaling Pathway for Nardoguaianone L

Caption: Proposed signaling pathways modulated by Nardoguaianone L.

Experimental Protocol: Western Blotting

Objective: To detect and quantify the expression levels of specific proteins.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bax, Bcl-2, MMP2, MMP9, p-MET, PTEN)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

These detailed protocols provide a robust framework for the in vitro investigation of this compound, leveraging the insights gained from its close analogue, Nardoguaianone L. Researchers can adapt these methods to explore various cellular effects and elucidate the mechanisms of action for this class of natural compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Cytotoxicity of Nardoguaianone J using the MTT Assay

These application notes provide a detailed protocol for assessing the cytotoxic effects of Nardoguaianone J on various cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The insoluble formazan crystals are subsequently dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable, metabolically active cells.[2][3]

Data Presentation

| Compound | Cell Line | IC₅₀ (µM) | Citation |

| Nardoguaianone L | SW1990 | 2.1 ± 0.3 | [4] |

Experimental Protocols

This section details the step-by-step procedure for conducting the MTT assay to determine the cytotoxicity of this compound.

Materials and Reagents

-

This compound (of desired purity)

-

Sterile, 96-well flat-bottom plates

-